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Compound of Interest

Compound Name: 11-Dodecen-1-ol

Cat. No.: B1617873

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
dodecen-1-ol, a long-chain unsaturated alcohol. The information detailed below includes
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside Mass
Spectrometry (MS) data derived from spectral databases. This document also outlines detailed
experimental protocols for obtaining such data and presents a logical workflow for
spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 11-
dodecen-1-ol.

Table 1: Predicted *H NMR Spectroscopic Data for 11-Dodecen-1-ol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 1H H-11
~4.9 m 2H H-12
~3.6 t 2H H-1
~2.0 q 2H H-10
~1.5 m 2H H-2
~1.3 m 12H H-3 to H-9
~1.5 (variable) s (broad) 1H -OH

Disclaimer: The *H NMR data presented is predicted based on established chemical shift

values for similar functional groups.

Table 2: Predicted 13C NMR Spectroscopic Data for 11-Dodecen-1-ol

Chemical Shift (8) ppm Assighment
~139.2 C-11

~114.1 C-12

~62.9 C-1

~33.8 C-10

~32.7 C-2

~29.5 - 29.1 (multiple peaks) C-3to C-8
~25.7 C-9

Disclaimer: The 3C NMR data is predicted based on the analysis of structurally related

compounds and known chemical shift effects.

Table 3: Predicted IR Absorption Data for 11-Dodecen-1-ol
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Wavenumber (cm~?) Intensity Assignment

~3330 Strong, Broad O-H stretch

~3077 Medium =C-H stretch

~2925 Strong C-H stretch (asymmetric)
~2855 Strong C-H stretch (symmetric)
~1641 Medium C=C stretch

~1058 Strong C-O stretch

~991, ~909 Medium =C-H bend (out-of-plane)

Disclaimer: The IR absorption data is predicted based on characteristic frequencies of the

functional groups present in the molecule.

Table 4: Mass Spectrometry Data for 11-Dodecen-1-ol

m/z Relative Intensity Possible Fragment
166 Low [M-H20]*

138 Low [M-CsHe]*

96 Moderate [C7H12]*

82 High [CeH10]*

68 High [CsHs]*

55 Very High [CaH7]*

41 High [CsHs]*

Data derived from the NIST WebBook for 11-Dodecenol.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: For a standard H NMR spectrum, dissolve 5-25 mg of 11-dodecen-1-
ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). For a 13C NMR
spectrum, a more concentrated sample of 50-100 mg is recommended. The sample should
be prepared in a clean, dry 5 mm NMR tube. It is advisable to filter the sample solution to
remove any particulate matter.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
e 1H NMR Acquisition:
o Experiment: A standard one-pulse experiment is sufficient.

o Parameters: Acquire the spectrum at room temperature. Typical parameters include a 30-
degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise
ratio.

o Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Experiment: A proton-decoupled 3C NMR experiment is standard.

o Parameters: A larger number of scans is required compared to *H NMR due to the low
natural abundance of 13C. A relaxation delay of 2-5 seconds is typically used.

o Processing: Similar to *H NMR, the FID is Fourier transformed and the spectrum is
processed. Chemical shifts are referenced to the deuterated solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As 11-dodecen-1-ol is a liquid at room temperature, the simplest
method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to
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form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used
by placing a drop of the sample directly onto the ATR crystal.

e Instrumentation: A standard FTIR spectrometer is used.
o Data Acquisition:

o Parameters: Spectra are typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates or ATR crystal should be acquired first and
automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio.

o Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 11-dodecen-1-ol in a volatile organic
solvent such as dichloromethane or hexane. The concentration should be in the range of 10-
100 pg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e GC Parameters:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
suitable.

o Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent
column overloading. The injector temperature is usually set to 250 °C.

o Oven Program: A temperature gradient is used to ensure good separation. A typical
program might start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

o MS Parameters:
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o lonization: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of
11-dodecen-1-ol. The mass spectrum corresponding to this peak is then analyzed for its
fragmentation pattern. Identification can be confirmed by comparing the obtained
spectrum with a library database (e.g., NIST).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 11-dodecen-1-ol.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 11-
Dodecen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617873#spectroscopic-data-for-11-dodecen-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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